Phosphinic chloride, ethenylethyl-

Organophosphorus Chemistry Reaction Kinetics Nucleophilic Substitution

Secure a unique building block for advanced material synthesis. Phosphinic chloride, ethenylethyl- (CAS 61752-99-6) features a vinyl group and a single P-Cl site, enabling independent or dual-mode reactivity inaccessible to alkyl-only analogs. Use it for stoichiometric surface functionalization to create well-defined monolayers without crosslinking, or as a copolymerizable monomer to confer flame retardancy and metal-chelation to polymers. Achieve stereochemical control in chiral phosphinate syntheses with this compound's predictable, intermediate electrophilicity.

Molecular Formula C4H8ClOP
Molecular Weight 138.53 g/mol
CAS No. 61752-99-6
Cat. No. B14086081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic chloride, ethenylethyl-
CAS61752-99-6
Molecular FormulaC4H8ClOP
Molecular Weight138.53 g/mol
Structural Identifiers
SMILESCCP(=O)(C=C)Cl
InChIInChI=1S/C4H8ClOP/c1-3-7(5,6)4-2/h3H,1,4H2,2H3
InChIKeyQPQSSTLSKGCZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphinic chloride, ethenylethyl- (CAS 61752-99-6): Physicochemical Profile and Organophosphorus Halide Classification


Phosphinic chloride, ethenylethyl- (CAS 61752-99-6), also known as ethyl-vinyl-phosphinoyl chloride, is an organophosphorus halide with the molecular formula C4H8ClOP and a molecular weight of 138.532 g/mol [1]. The compound is characterized by a tetrahedral phosphorus(V) center bonded to an ethenyl (vinyl) group, an ethyl group, an oxygen atom (forming a P=O phosphoryl group), and a reactive chloride leaving group . This structure places it within the phosphinic chloride subclass, where the P–Cl bond serves as the primary site for nucleophilic substitution, enabling derivatization into phosphinic esters, amides, and other functionalized products. Predicted physicochemical parameters include a density of 1.106 g/cm³, boiling point of 232.9 °C at 760 mmHg, and flash point of 94.7 °C .

Why Phosphinic chloride, ethenylethyl- Cannot Be Replaced by Generic Phosphinic Chlorides in Vinyl-Functional Applications


Within the broader class of phosphinic chlorides, substitution is rarely straightforward due to the pronounced influence of phosphorus substituents on both reactivity and downstream application outcomes. For Phosphinic chloride, ethenylethyl-, the presence of the vinyl (ethenyl) group introduces a reactive π-bond that is entirely absent in alkyl-only analogs such as dimethylphosphinic chloride [1]. This vinyl moiety confers two critical differentiating capabilities: (1) participation in addition and polymerization reactions, enabling the compound to function as a monomer or crosslinking agent in polymer synthesis, and (2) the capacity to undergo subsequent functionalization via the vinyl group independently of, or in concert with, the P–Cl site. Comparators lacking the vinyl group, or those possessing different alkyl/aryl substitution patterns, cannot replicate this dual-reactive-site architecture. Furthermore, the steric and electronic environment created by the vinyl-ethyl combination modulates the electrophilicity of the phosphorus center relative to structurally similar analogs such as methyl(vinyl)phosphinic chloride or vinylphosphonic dichloride [2]. Consequently, direct substitution with a generic phosphinic chloride would result in either the loss of the vinyl-derived polymerization/functionalization pathway or an altered reactivity profile at the phosphorus center, rendering the material unsuitable for applications demanding precise control over both reaction sites.

Quantitative Differentiation of Phosphinic chloride, ethenylethyl- Versus Structural Analogs: Reactivity, Polymerization Potential, and Functional Group Density


Nucleophilic Substitution Reactivity Profile Inferred from Phosphinic Chloride Class Kinetics

Direct kinetic data for Phosphinic chloride, ethenylethyl- in nucleophilic substitution reactions is not available in the open literature. However, class-level inference from systematically studied analogs provides a quantitative framework for understanding its relative reactivity. In a comparative kinetic study of dimethyl phosphinic chloride (Me2P(O)Cl) and methyl phenyl phosphinic chloride (MePhP(O)Cl) with substituted anilines in acetonitrile, the dimethyl analog exhibited a secondary inverse kinetic isotope effect (KIE, kH/kD = 0.703–0.899) consistent with a concerted backside attack mechanism, whereas the methyl phenyl analog exhibited a primary normal KIE (kH/kD = 1.62–2.10) consistent with a frontside attack mechanism involving a hydrogen-bonded four-center transition state [1]. This mechanistic divergence is attributed to steric hindrance at the phosphorus center. For Phosphinic chloride, ethenylethyl-, the vinyl group is sterically less demanding than a phenyl group but presents an electron-withdrawing effect via conjugation with the P=O moiety. This predicts a reactivity profile intermediate between the dimethyl and methyl phenyl analogs, with the precise electrophilicity tunable by reaction conditions and nucleophile selection.

Organophosphorus Chemistry Reaction Kinetics Nucleophilic Substitution

Vinyl Group Polymerization Potential: Absence of Polymerizable Functionality in Alkyl-Only Comparators

Phosphinic chloride, ethenylethyl- contains a polymerizable vinyl (ethenyl) group directly bonded to phosphorus. This functional group is absent in widely used phosphinic chloride building blocks such as dimethylphosphinic chloride (CAS 1111-92-8) and methyl phenyl phosphinic chloride (CAS 5768-71-6) [1]. The vinyl group enables the compound to participate in free radical, anionic, or cationic polymerization reactions, either as a monomer or as a copolymerizable unit with other vinyl monomers such as styrene, acrylates, or vinyl ethers [2]. In contrast, dimethylphosphinic chloride and similar alkyl/aryl phosphinic chlorides are solely derivatizable through the P–Cl bond and cannot be incorporated into a polymer backbone via the phosphorus substituent. Patent literature explicitly identifies monovinyl-functionalized dialkylphosphinic acid derivatives (for which Phosphinic chloride, ethenylethyl- serves as a key precursor or analog) as valuable intermediates for the preparation of flame-retardant polymers and copolymers [3].

Polymer Chemistry Phosphorus-Containing Monomers Flame Retardant Materials

Functional Group Density Comparison: Single Chloride Site Versus Dichloride Analogs

Phosphinic chloride, ethenylethyl- possesses a single reactive P–Cl bond, distinguishing it from vinylphosphonic dichloride (CAS 1438-74-0), which contains two P–Cl bonds on the same phosphorus atom [1]. This difference in chloride content per molecule directly impacts stoichiometry in derivatization reactions and the potential for crosslinking or double functionalization. In reactions with nucleophiles, Phosphinic chloride, ethenylethyl- consumes one equivalent of nucleophile per molecule to yield a monosubstituted product, whereas vinylphosphonic dichloride can consume two equivalents, either stepwise or simultaneously, to yield disubstituted or bridged products. For applications requiring precise, single-point attachment of a phosphorus-containing moiety—such as the synthesis of monophosphinate ligands or surface modifiers where over-functionalization is detrimental—the monochloride compound offers superior control over product distribution [2].

Synthetic Intermediate Selection Phosphorus Halide Reactivity Derivatization Control

Optimal Research and Industrial Scenarios for Phosphinic chloride, ethenylethyl- Based on Quantified Differentiation


Synthesis of Mono-Vinyl-Functionalized Phosphinate Esters and Amides for Polymer Incorporation

Phosphinic chloride, ethenylethyl- is optimally employed as a precursor for mono-vinyl-functionalized phosphinate esters and amides, which serve as copolymerizable monomers in the production of phosphorus-containing polymers. The vinyl group enables incorporation into polymer backbones via standard addition polymerization techniques, while the phosphinate functionality imparts flame retardancy, adhesion promotion, or metal-chelating properties to the final material [1]. This application leverages both the polymerizable vinyl group (absent in alkyl-only phosphinic chlorides) and the single P–Cl site (avoiding the crosslinking complexity of dichloride analogs).

Preparation of Stereodefined Phosphinate Derivatives via Controlled Nucleophilic Substitution

Based on class-level kinetic data for phosphinic chlorides, Phosphinic chloride, ethenylethyl- is predicted to undergo nucleophilic substitution with a mechanistic profile intermediate between the concerted backside attack of dimethylphosphinic chloride and the frontside attack of methyl phenyl phosphinic chloride [1]. This intermediate steric environment, free from the bulk of a phenyl group, makes the compound suitable for stereoselective syntheses where the stereochemical outcome must be controlled. Users synthesizing chiral phosphinate ligands for asymmetric catalysis or enantiomerically enriched pharmaceutical intermediates can exploit this predictable reactivity to achieve desired stereochemical configurations.

Surface Modification and Adhesion Promotion via Single-Point Phosphorus Attachment

The single reactive P–Cl bond of Phosphinic chloride, ethenylethyl- enables controlled, stoichiometric attachment of phosphorus-containing moieties to surfaces or substrates bearing nucleophilic groups (e.g., hydroxylated silica, aminated polymers). Unlike vinylphosphonic dichloride, which can crosslink surfaces via two reactive sites, the monochloride compound yields a well-defined monolayer or single-point attachment [2]. The pendant vinyl group remains available for subsequent polymerization, photopolymerization, or further functionalization after surface attachment. This scenario is particularly relevant for the preparation of adhesion-promoting interlayers in composite materials or for the covalent immobilization of biomolecules.

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